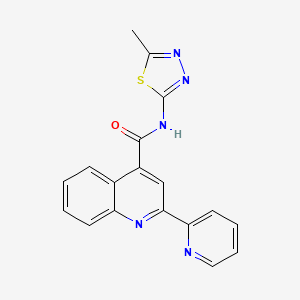
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound featuring a thiadiazole ring, a quinoline moiety, and a pyridine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the construction of the thiadiazole ring, followed by the introduction of the quinoline and pyridine groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as 5-methyl-1,3,4-thiadiazole-2-thiol and 2-(pyridin-2-yl)quinoline-4-carboxylic acid chloride.
Cyclization Reactions: Cyclization steps are crucial to forming the thiadiazole ring, often achieved through the reaction of hydrazine derivatives with thionyl chloride or other suitable reagents.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation Reactions: Oxidation of the thiadiazole ring can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the quinoline moiety can be performed using reducing agents such as lithium aluminum hydride.
Substitution Reactions: Substitution reactions at the pyridine ring can be carried out using nucleophilic or electrophilic substitution methods.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles like amines or halides, and electrophiles such as acyl chlorides or sulfonyl chlorides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thiadiazole ring.
Reduction Products: Reduced forms of the quinoline moiety.
Substitution Products: Substituted pyridine derivatives with different functional groups.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways. Medicine: Research indicates its potential as an anticancer agent, exhibiting cytotoxic properties against certain cancer cell lines. Industry: Its unique chemical structure makes it valuable in the design of advanced materials with specific properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis in cancer cells. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
類似化合物との比較
Thiadiazole Derivatives: Other thiadiazole-based compounds with varying substituents.
Quinoline Derivatives: Compounds featuring quinoline rings with different functional groups.
Pyridine Derivatives: Pyridine-containing compounds with diverse substituents.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
This compound represents a promising candidate for further research and development across multiple scientific disciplines
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c1-11-22-23-18(25-11)21-17(24)13-10-16(15-8-4-5-9-19-15)20-14-7-3-2-6-12(13)14/h2-10H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJQKEHSQAKUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














